Brasilinolide a

Descripción

Contextualizing Brasilinolide A within Macrolide Chemistry

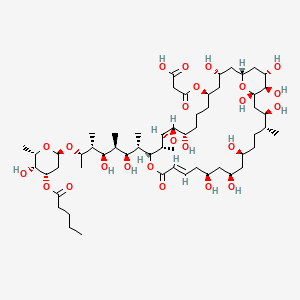

This compound belongs to the macrolide class of polyketides, which are characterized by a large macrocyclic lactone ring. rsc.org Specifically, it is a 32-membered polyhydroxy macrolide, a structural feature that places it among the larger and more complex members of this family. ebi.ac.ukresearchgate.net Its intricate structure is further distinguished by the presence of 26 stereocenters, a six-membered hemiacetal ring, an epoxide, and a distinctive 1,3-polyol array. rsc.org A notable feature of this compound is the presence of an acidic 23-O-malonyl residue. rsc.org

The complexity of this compound is further enhanced by an elaborate propionate-derived side chain that includes a glycosyl appendage at the C37 position. rsc.org This glycosylation, involving a deoxysugar, is a common feature among bioactive macrolides and often plays a crucial role in their biological function. karger.com The structural complexity of this compound and its congeners, Brasilinolide B and C, has made them challenging and attractive targets for total synthesis, a field of research that pushes the boundaries of modern synthetic organic chemistry. rsc.orgresearchgate.netukri.org

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Macrolide Ring Size | 32-membered lactone ring ebi.ac.uk |

| Stereocenters | 26 chiral centers ebi.ac.uk |

| Functional Groups | Polyhydroxyl groups, epoxide, six-membered hemiacetal ring, 1,3-polyol array, 23-O-malonyl residue rsc.org |

| Side Chain | Propionate-derived side chain with a glycosyl appendage at C37 rsc.org |

| Glycosylation | Contains a 2-deoxy-L-fucose (2dF) deoxysugar karger.com |

Significance of this compound as a Bioactive Natural Product

The scientific interest in this compound is largely driven by its significant biological activities, particularly its potent immunosuppressive and antifungal properties. rsc.orgnih.gov It was initially isolated and identified from the fermentation broth of Nocardia brasiliensis IFM 0406. nih.govcapes.gov.brjst.go.jp

In terms of its antifungal activity, this compound has demonstrated selective action against Aspergillus niger. nih.govcapes.gov.brjst.go.jp However, it was found to be inactive against other fungi, including yeasts and other filamentous fungi, as well as bacteria. nih.govcapes.gov.brjst.go.jp

Perhaps more significantly, this compound exhibits pronounced immunosuppressive activity. rsc.orgnih.gov This was demonstrated in a mixed lymphocyte reaction (MLR) assay, where it showed an IC50 value of 0.625 μg/mL. rsc.orgresearchgate.net The immunosuppressive effects of this compound, coupled with its low toxicity profile, suggest its potential as a lead structure for the development of new therapeutic agents for autoimmune diseases and to prevent organ transplant rejection. rsc.org

Table 2: Bioactivity Profile of this compound

| Activity | Target Organism/Assay | Potency (IC50) | Reference |

|---|---|---|---|

| Antifungal | Aspergillus niger | Active | nih.govcapes.gov.brjst.go.jp |

| Immunosuppressive | Mixed Lymphocyte Reaction (MLR) | 0.625 µg/mL | rsc.orgresearchgate.net |

Overview of Research Trajectories for this compound

Research on this compound has progressed along several key trajectories since its discovery. Initial efforts focused on its isolation from Nocardia brasiliensis, characterization of its structure, and the determination of its biological activities. nih.govcolab.wscapes.gov.br The elucidation of the absolute stereochemistry of this compound and its congener, Brasilinolide C, was a significant undertaking due to the molecule's complexity, involving detailed spectroscopic analysis and chemical degradation studies. ebi.ac.ukacs.orgacs.org

A major area of research has been the total synthesis of this compound and its related compounds. rsc.orgukri.orgresearchgate.net The architectural complexity of the brasilinolides presents a formidable challenge to synthetic chemists. rsc.orgresearchgate.net These synthetic efforts are not only aimed at confirming the proposed structure but also at developing efficient and stereocontrolled methods for constructing its various fragments. researchgate.netdicp.ac.cnacs.orgnih.gov The development of convergent strategies, employing techniques like asymmetric aldol (B89426) reactions, has been a key focus in assembling the complex carbon skeleton of this compound. rsc.orgresearchgate.net

Furthermore, the discovery of the putative gene cluster responsible for the biosynthesis of brasilinolides in Nocardia brasiliensis has opened up new avenues for research. acs.orgresearchgate.net Understanding the biosynthetic pathway could enable the production of novel analogues through genetic engineering, potentially leading to compounds with improved therapeutic properties. acs.org The continued exploration of Nocardia species as a source of novel bioactive natural products remains an active area of investigation. karger.com

Propiedades

Fórmula molecular |

C57H98O24 |

|---|---|

Peso molecular |

1167.4 g/mol |

Nombre IUPAC |

3-[[(1R,3R,5R,9S,10S,12S,13R,14R,17E,20S,22R,24S,27R,28R,30S,31R,32S)-14-[(2S,3S,4R,5R,6R,7S)-3,5-dihydroxy-7-[(2R,4S,5R,6S)-5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl]oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C57H98O24/c1-9-10-16-46(67)78-44-25-49(76-34(8)52(44)72)75-33(7)29(3)50(70)30(4)51(71)31(5)53-32(6)54-55(80-54)41(62)15-12-14-39(77-48(69)26-45(65)66)22-38(61)23-40-24-42(63)56(73)57(74,81-40)27-43(64)28(2)18-19-36(59)21-37(60)20-35(58)13-11-17-47(68)79-53/h11,17,28-44,49-56,58-64,70-74H,9-10,12-16,18-27H2,1-8H3,(H,65,66)/b17-11+/t28-,29+,30-,31+,32-,33+,34+,35+,36+,37+,38+,39-,40-,41+,42+,43-,44+,49-,50+,51+,52-,53-,54+,55+,56-,57+/m1/s1 |

Clave InChI |

MVSIZSYJQDRVAV-XMTLADTRSA-N |

SMILES isomérico |

CCCCC(=O)O[C@H]1C[C@@H](O[C@H]([C@H]1O)C)O[C@@H](C)[C@H](C)[C@@H]([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H]([C@H]3[C@@H](O3)[C@H](CCC[C@H](C[C@@H](C[C@@H]4C[C@@H]([C@H]([C@@](O4)(C[C@H]([C@@H](CC[C@@H](C[C@H](C[C@H](C/C=C/C(=O)O2)O)O)O)C)O)O)O)O)O)OC(=O)CC(=O)O)O)C)O)O |

SMILES canónico |

CCCCC(=O)OC1CC(OC(C1O)C)OC(C)C(C)C(C(C)C(C(C)C2C(C3C(O3)C(CCCC(CC(CC4CC(C(C(O4)(CC(C(CCC(CC(CC(CC=CC(=O)O2)O)O)O)C)O)O)O)O)O)OC(=O)CC(=O)O)O)C)O)O |

Sinónimos |

asilinolide A brasilinolide-A |

Origen del producto |

United States |

Origins and Isolation Strategies for Brasilinolide a

Discovery and Classification of Brasilinolide A-Producing Organisms

This compound was first identified as a new 32-membered macrolide antibiotic isolated from the fermentation broth of an actinomycete strain, IFM 0406. colab.ws Initially, this strain was identified as Nocardia brasiliensis. colab.ws Further taxonomic studies and analysis led to the reclassification of this particular strain, and it is also referred to in literature as Nocardia terpenica IFM 0406. nih.gov This strain is recognized as the producer of other bioactive compounds as well, including the brasilicardins and nocavionin. nih.gov

Nocardia is a genus of Gram-positive, catalase-positive, aerobic, and non-motile bacteria belonging to the class of Actinomycetes. researchgate.net These microorganisms are widely distributed in soil and are known for their ability to produce a diverse array of secondary metabolites with a wide range of biological activities. researchgate.netresearchgate.net The discovery of this compound from Nocardia brasiliensis highlighted the potential of pathogenic or less-studied actinomycetes as a source for novel, bioactive chemical structures. colab.wsresearchgate.net

| Attribute | Details | Reference |

|---|---|---|

| Producing Organism | Nocardia brasiliensis (later reclassified as Nocardia terpenica) | colab.wsnih.gov |

| Strain Designation | IFM 0406 | colab.wsnih.gov |

| Classification | Actinomycete (Gram-positive bacterium) | researchgate.net |

Advanced Isolation Techniques for this compound from Natural Sources

The isolation of this compound from its natural source involves a multi-step process beginning with the cultivation of the Nocardia brasiliensis strain in a suitable fermentation broth. colab.ws Generally, the production of secondary metabolites like this compound occurs in trace amounts, making efficient extraction and purification crucial. karger.com

Extraction: After fermentation, the culture broth is separated from the mycelial biomass. This compound is then extracted from the cultured broth. colab.ws This is often achieved using solvent extraction, where an organic solvent is used to separate the target compound from the aqueous broth.

Purification: The crude extract contains a complex mixture of compounds. Advanced chromatographic techniques are essential for purifying this compound to homogeneity. While the specific protocol for this compound is not exhaustively detailed in all publications, the purification of similar complex natural products from microbial sources commonly employs a series of chromatographic steps. These can include solid-phase extraction (SPE) to initially clean up the sample and various forms of high-performance liquid chromatography (HPLC) for final purification. scispace.comnih.gov The structure of the purified this compound is then confirmed using spectroscopic methods. colab.ws

| Stage | Technique | Purpose | Reference |

|---|---|---|---|

| Initial Source | Fermentation Broth Culture | Cultivation of Nocardia brasiliensis to produce the compound. | colab.ws |

| Extraction | Solvent Extraction | Separation of the crude compound mixture from the culture medium. | jmb.or.kr |

| Purification | Solid-Phase Extraction (SPE) | Sample cleanup and enrichment. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation to achieve pure this compound. | scispace.com | |

| Characterization | Spectroscopic Analysis | Structural elucidation and confirmation of the isolated compound. | colab.ws |

Strain Engineering Approaches for Enhanced this compound Production

The natural production of this compound by Nocardia brasiliensis is often low, which limits its availability for further research and potential applications. karger.com Consequently, metabolic and strain engineering have emerged as key strategies to potentially increase production yields. karger.com

Recent advances in genetic engineering, particularly the development of CRISPR-Cas9 genome editing tools, have provided a powerful method for manipulating the genomes of actinomycetes, including Nocardia. scispace.commdpi.com While specific reports on the successful enhancement of this compound production using these techniques are not yet widespread, the methodology holds significant promise. Research has demonstrated the use of CRISPR-Cas9 for gene inactivation and the overexpression of regulatory proteins in Nocardia species to produce novel secondary metabolites or enhance the yield of existing ones. scispace.commdpi.com

Engineering efforts could target the biosynthetic gene cluster responsible for this compound production. Such strategies might involve:

Overexpression of Regulatory Genes: Activating or increasing the expression of positive regulators within the biosynthetic pathway. mdpi.com

Deletion of Competing Pathways: Knocking out genes for other secondary metabolites to redirect metabolic flux towards this compound synthesis.

Heterologous Expression: Transferring the entire this compound biosynthetic gene cluster into a different, more easily cultivated or higher-yielding host organism. researchgate.net

These approaches represent the forefront of efforts to overcome the limited supply of complex natural products like this compound. colab.ws

Biosynthetic Pathway Elucidation of Brasilinolide a

Identification of Biosynthetic Gene Clusters for Brasilinolide A

The biosynthesis of this compound originates from a complex interplay of enzymes encoded within a dedicated biosynthetic gene cluster (BGC). Researchers identified this cluster in the producing organism, the pathogenic actinomycete Nocardia terpenica (also cited as Nocardia brasiliensis IFM-0406). nih.govrsc.org

Based on the hybrid structure of this compound, which features a large polyketide macrolactone and a rare deoxysugar moiety, a target-specific approach was used for gene cluster identification. rsc.org The structure suggested the involvement of a Type I Polyketide Synthase (PKS-I) for the macrolactone backbone and a specific set of enzymes for the creation of the 2-deoxy-L-fucose sugar. rsc.orgrsc.org

Using degenerate primers designed to target genes involved in deoxysugar biosynthesis, a massive 210 kb genomic fragment was isolated and sequenced. nih.govrsc.org Analysis of this fragment revealed a giant gene cluster, designated the nbr cluster, which houses all the necessary genetic machinery for this compound production. rsc.org The cluster contains genes for the PKS-I assembly line, enzymes for post-PKS modifications, regulatory proteins, and the genes required for the synthesis of the crucial thymidine (B127349) diphosphate-2-deoxy-L-fucose (TDP-2dF) moiety. nih.govrsc.org The genetic and domain organization of the nbr PKS-I modules shows a collinear relationship with the polyketide structure of the brasilinolides. rsc.org

The MIBiG (Minimum Information about a Biosynthetic Gene cluster) database has assigned the accession number BGC0001381 to the this compound, B, and C cluster from Nocardia terpenica. u-tokyo.ac.jp

Table 1: Key Genes in the nbr Biosynthetic Gene Cluster This interactive table summarizes the primary genes and their functions identified within the nbr cluster for this compound biosynthesis. rsc.org

| Gene(s) | Encoded Enzyme/Protein | Proposed Function in this compound Biosynthesis |

| nbr PKS-I genes | Type I Polyketide Synthases | Assembly of the 38-carbon polyketide backbone. rsc.orgrsc.org |

| nbrC | TDP-glucose-4,6-dehydratase | Catalyzes the dehydration of TDP-glucose, an early step in deoxysugar synthesis. rsc.org |

| nbrD | TDP-4-keto-6-deoxy-D-glucose-2,3-dehydratase | Performs a dehydration step to form a 2,3-unsaturated intermediate. rsc.org |

| nbrE | TDP-4-keto-2,3,6-trideoxy-D-glucose-C4-reductase | Reduces the intermediate from the NbrD-catalyzed reaction. rsc.org |

| nbrF | TDP-2-keto-L-rhamnose C3,5-epimerase/C4-reductase | Carries out the final steps to produce TDP-2-deoxy-L-fucose. rsc.org |

| orf34 | Acyltransferase | Potentially involved in the acylation of the C23-hydroxyl group or the 3'-hydroxyl of the fucose moiety. rsc.org |

| orf59 | Crotonyl-CoA carboxylase/reductase (CCR) family | Likely involved in the synthesis of specific extender units for the PKS. rsc.org |

Enzymatic Characterization of Key Biosynthetic Steps in this compound Formation

A critical feature of this compound is its unusual 2-deoxy-L-fucose sugar, the biosynthesis of which requires a dedicated enzymatic cascade. rsc.org The functions of the enzymes responsible for its formation (NbrC, NbrD, NbrE, and NbrF) have been characterized through heterologous expression and in vitro reconstitution. nih.govrsc.org

The four genes, nbrCDEF, were expressed in Escherichia coli, and the resulting enzymes were used to successfully reconstitute the biosynthetic pathway of TDP-2-deoxy-L-fucose from the primary precursor, TDP-D-glucose. rsc.org This work represents the first enzymatic-level demonstration of TDP-2dF biosynthesis. nih.gov

The key enzymatic steps are as follows:

NbrC (TDP-glucose-4,6-dehydratase): Initiates the pathway by converting TDP-D-glucose into TDP-4-keto-6-deoxy-D-glucose.

NbrD (TDP-4-keto-6-deoxy-hexose 2,3-dehydratase): Catalyzes the specific 2-deoxygenation step through dehydration. rsc.org

NbrE (TDP-4-keto-2,3,6-trideoxy-D-glucose-C4-reductase): Performs a reduction at the C4 position. rsc.org

NbrF (Epimerase/Reductase): Completes the synthesis with epimerization and final reduction steps to yield the activated sugar donor, TDP-2-deoxy-L-fucose. rsc.org

Systematic mix-and-match experiments with these enzymes revealed a remarkable degree of substrate and partner promiscuity, suggesting their potential for creating novel deoxysugars through combinatorial biosynthesis. nih.govrsc.org Following its synthesis, the TDP-2dF moiety is transferred to the polyketide aglycone by a glycosyltransferase, which is also encoded within the nbr cluster. rsc.org

Precursor Incorporation Studies in this compound Biosynthesis

The biosynthesis of complex natural products like this compound relies on the incorporation of simpler building blocks from primary metabolism. nih.gov The structure of this compound points to two main classes of precursors: acyl-CoA units for the polyketide chain and a sugar precursor for the fucose moiety.

The macrolactone core of this compound is assembled by a Type I PKS, which operates like an assembly line, successively adding small carboxylic acid units. rsc.orgnih.gov These extender units are typically malonyl-CoA or its substituted derivatives (e.g., methylmalonyl-CoA), derived from the carboxylation of acetyl-CoA or other small acyl-CoAs. nih.gov The 38-carbon backbone of the brasilinolide aglycone is formed through the PKS-mediated cyclization of a linear polyketide chain built from these precursors. rsc.org The presence of a gene (orf59) homologous to the crotonyl-CoA carboxylase/reductase family in the nbr cluster suggests the on-demand synthesis of specific extender units required for the growing polyketide chain. rsc.org

The deoxysugar moiety is derived from glucose. Specifically, the pathway starts with TDP-D-glucose, a nucleotide-activated sugar, which is then enzymatically converted through a series of steps into TDP-2-deoxy-L-fucose, as detailed in the previous section. rsc.org

Chemoenzymatic Synthesis Approaches for this compound Intermediates

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis. rsc.org While a full chemoenzymatic synthesis of this compound has not been reported, key steps in its biosynthesis have been replicated in vitro, demonstrating the potential for such an approach.

The most significant achievement in this area is the enzymatic synthesis of the TDP-2-deoxy-L-fucose intermediate. rsc.org By heterologously expressing the nbrCDEF genes and using the purified enzymes, researchers established an in situ one-pot (iSOP) method for producing TDP-2dF. nih.govrsc.org This enzymatic module provides a powerful tool for generating the rare deoxysugar intermediate, which is challenging to produce via traditional chemical methods.

This biocatalytic approach could be integrated into a larger chemoenzymatic strategy. For instance, the aglycone (the macrolide portion) of this compound, or a simplified version of it, could be prepared through chemical synthesis. rsc.org Then, the enzymatically synthesized TDP-2-deoxy-L-fucose could be attached to the synthetic aglycone using a glycosyltransferase enzyme, also from the nbr cluster. This strategy would leverage the strengths of both chemical and biological catalysis to construct complex intermediates and analogues of this compound. rsc.org

Comparative Biosynthesis of this compound and Related Polyketides

The biosynthesis of this compound shares features with other glycosylated polyketides, particularly in the formation of its deoxysugar moiety. Comparing the nbr gene cluster with other BGCs provides insight into the evolution and function of these pathways.

A notable comparison can be made with the biosynthetic pathway of elaiophylin (B1671157), another macrolide antibiotic. nih.gov The elaiophylin BGC contains genes (ElaB, C, I, D) that are homologous to the nbrC, D, E, F genes responsible for 2-deoxy-L-fucose biosynthesis in the this compound pathway. nih.gov This indicates a conserved enzymatic cassette for the production of this specific deoxysugar, which is also found in other natural products like aclacinomycin and esperamicin. nih.gov

Furthermore, the absence of certain genes within a BGC that are required for a complete pathway is not uncommon. For example, in the biosynthesis of other glycosylated natural products like spinosyn and mithramycin, some genes for deoxysugar synthesis are not located within the main cluster, a phenomenon also observed in other pathways. nih.gov The study of the nbr cluster, where the deoxysugar genes are clustered with the PKS genes, provides a complete and valuable model for understanding the integrated biosynthesis of complex glycosylated polyketides. rsc.org The promiscuity of the Nbr enzymes also opens avenues for combinatorial biosynthesis, where these enzymes could be combined with pathways for other polyketides to generate novel hybrid molecules. nih.govnih.gov

Total Synthesis and Synthetic Methodologies for Brasilinolide a

Strategic Disconnections and Retrosynthetic Analyses for Brasilinolide A

The immense structural complexity of this compound necessitates a carefully planned retrosynthetic analysis to break down the molecule into manageable, synthetically accessible fragments. The primary strategic disconnection in the total synthesis of this compound is the macrolide ring closure (macrolactonization), which reveals a seco-acid precursor. A further critical disconnection is the glycosylation step, separating the complex aglycone from its sugar moiety. researchgate.net

The aglycone itself is dissected into major fragments, a strategy prominently employed by the Paterson group. Their highly convergent approach disconnects the C1-C38 carbon chain at the C19-C20 bond. researchgate.netnih.govresearchgate.net This leads to two key fragments of roughly equal complexity:

The "Northern" C20-C38 segment: This fragment contains twelve stereocenters. nih.govresearchgate.net

The "Southern" C1-C19 polyol segment: This fragment encompasses seven stereocenters. nih.govresearchgate.netnih.gov

This strategic fragmentation allows for the parallel synthesis of these complex subunits, which can then be coupled in a later stage. This approach is designed to maximize efficiency and allow for detailed stereochemical control within each fragment before their union. nih.gov

Convergent and Linear Synthesis Approaches to the this compound Core

The Paterson group's synthesis is a prime example of a highly convergent strategy. nih.gov They focused on the independent, controlled preparation of the C1-C19 and C20-C38 acyclic fragments. nih.govresearchgate.net The subsequent union of these two large and complex fragments to construct the entire carbon chain represents a pivotal and challenging step in the synthesis. nih.gov This convergent assembly allows for the incorporation of a significant portion of the molecule's stereocenters in a controlled manner within the fragments before the crucial coupling reaction.

Two distinct and highly convergent syntheses were developed for the fully protected C1-C19 polyol subunit, highlighting the robustness of this strategic approach. nih.gov Similarly, an efficient and convergent synthesis of the differentially protected C20-C38 segment was also achieved. nih.gov

Stereoselective Construction of Key Fragments in this compound Synthesis

The synthesis of the C1-C19 and C20-C38 fragments of this compound is a testament to the power of modern stereoselective synthesis. A variety of asymmetric reactions were employed to install the numerous chiral centers with high fidelity.

Synthesis of the C1-C19 Polyol Segment: The construction of this segment relied heavily on boron-mediated 1,5-anti aldol (B89426) couplings to form the C8-C9 and C13-C14 bonds. researchgate.netnih.gov This methodology allows for predictable and high levels of stereocontrol. The synthesis also utilized asymmetric Myers alkylation and Evans Michael addition protocols to establish other key stereocenters. researchgate.net

Synthesis of the C20-C38 Segment: For the C20-C38 fragment, iterative 1,4-syn aldol additions and subsequent ketone reductions were instrumental in constructing two related stereotetrads within the molecule. nih.gov The synthesis of this segment also featured a sequence involving a Horner-Wadsworth-Emmons (HWE) coupling, a Corey-Bakshi-Shibata (CBS) reduction, and a Sharpless asymmetric epoxidation (AE) to install the epoxy alcohol functionality. nih.govacs.org

The pivotal coupling of the C1-C19 and C20-C38 fragments was achieved through a complex boron-mediated aldol reaction. This step was crucial not only for forming the C19-C20 bond but also for installing the required stereochemistry at the C19 hydroxyl center. nih.govresearchgate.net This key reaction proved successful where other methods, such as Mukaiyama-type aldol protocols, were not. researchgate.netnih.gov

| Reaction Type | Application in this compound Fragment Synthesis | Key Bonds Formed / Stereocenters Set |

| Boron-Mediated Aldol Reaction | Coupling of C1-C19 and C20-C38 fragments; formation of C8-C9 and C13-C14 bonds. nih.govnih.gov | C19-C20 bond formation with control of C19 hydroxyl stereocenter. nih.gov |

| Iterative 1,4-syn Aldol Additions | Construction of stereotetrads in the C20-C38 segment. nih.gov | Controlled installation of multiple adjacent stereocenters. |

| Horner-Wadsworth-Emmons (HWE) Coupling | Part of the sequence to build the C20-C38 fragment. nih.gov | Formation of a carbon-carbon double bond. |

| Sharpless Asymmetric Epoxidation (AE) | Installation of the epoxy alcohol in the C20-C38 segment. nih.gov | Enantioselective formation of an epoxide. |

| Asymmetric Myers Alkylation | Used in the synthesis of the C1-C19 polyol subunit. researchgate.net | Stereocontrolled carbon-carbon bond formation. |

| Evans Michael Addition | Employed in the synthesis of the C1-C19 polyol subunit. researchgate.net | Asymmetric conjugate addition to form a new stereocenter. |

Macrocyclization Strategies for this compound

The final ring-closing step to form the 32-membered macrolide core is a critical and often challenging transformation in the total synthesis of this compound. This step, a macrolactonization, involves the formation of an ester bond between the C1 carboxyl group and the C31 hydroxyl group of the seco-acid precursor. researchgate.net

Given the size of the ring and the conformational flexibility of the acyclic precursor, achieving an efficient macrocyclization requires carefully chosen conditions to favor the intramolecular reaction over intermolecular polymerization. High dilution conditions are typically essential for this purpose.

A commonly employed and powerful method for macrolactonization in the synthesis of complex natural products is the Yamaguchi macrolactonization . quimicaorganica.orgchem-station.comresearchgate.netsantiago-lab.com This procedure involves the reaction of the hydroxy acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. wikipedia.org This activated intermediate is then treated with a stoichiometric amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), under high dilution, which promotes the intramolecular cyclization to yield the macrolactone. santiago-lab.comwikipedia.org The steric hindrance provided by the ortho-chloro substituents on the benzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the carboxylic acid, leading to a highly reactive acyl-pyridinium species that readily undergoes esterification. chem-station.com While the specific application in a completed total synthesis of this compound is part of the forward-looking strategy based on the synthesized fragments, macrolactonization is identified as a crucial final step. researchgate.net

Late-Stage Functionalization in this compound Total Synthesis

Late-stage functionalization (LSF) refers to the introduction or modification of functional groups on a complex, advanced intermediate, or the final natural product scaffold. beilstein-journals.org This strategy can be highly valuable for creating analogues for structure-activity relationship (SAR) studies without having to restart the synthesis from an early stage.

In the context of the this compound synthesis, the preparation of a protected C1-C38 polyol sets the stage for potential late-stage diversification. researchgate.netnih.gov This advanced intermediate is designed with orthogonal protecting groups that would allow for selective deprotection and subsequent modification at various positions. This would enable the synthesis of not only this compound but also its congeners, such as brasilinolides B and C, which differ in their acylation patterns or hydroxyl group modifications. nih.govresearchgate.net For instance, variations in the acylation at the 2-deoxy-L-fucose moiety and modifications at the C23 hydroxyl position are known to affect the biological activity of the brasilinolide family. nih.gov A successful late-stage functionalization approach would provide rapid access to these derivatives, facilitating a deeper understanding of their biological properties.

Enabling Methodologies Developed during this compound Synthesis

The synthetic efforts toward a complex molecule like this compound often serve as a driving force for the development and refinement of new synthetic methods. A key methodological aspect highlighted in the synthesis of the brasilinolide backbone is the strategic and repeated use of asymmetric boron-mediated aldol reactions of chiral ketones with aldehydes . researchgate.netnih.gov

This methodology proved to be particularly effective and reliable for two critical purposes:

Controlled Fragment Assembly: Within the synthesis of the major fragments, these aldol reactions were used to couple smaller building blocks, constructing the carbon skeleton with excellent and predictable stereoinduction. nih.gov

Complex Fragment Union: The pivotal coupling of the large C1-C19 and C20-C38 fragments was successfully accomplished using this type of reaction. The stereochemical outcome was predictably controlled by the enolate component, successfully installing the C19 hydroxyl stereocenter. researchgate.netnih.govresearchgate.net

The success of this complex, substrate-controlled aldol reaction in a late-stage fragment coupling, where other methods failed, underscores its power and reliability. nih.gov This work demonstrates the robustness of boron-mediated aldol reactions for constructing complex polyketide architectures with a high degree of stereocontrol, providing valuable insights for the synthesis of other polyol-containing natural products.

Asymmetric Synthesis of Chiral Centers in this compound

With 26 stereocenters, the asymmetric synthesis of this compound is a formidable undertaking that requires precise control over the three-dimensional arrangement of atoms at each chiral center. The convergent strategy employed allows for the stereocenters to be set methodically within the smaller, more manageable fragments before their final assembly.

A range of powerful asymmetric synthesis techniques were utilized:

Chiral Auxiliary-Based Methods: The synthesis of the C1-C19 fragment employed Evans' chiral auxiliaries for Michael additions, which are a reliable way to introduce chirality. researchgate.net

Substrate-Controlled Reactions: The dominant strategy, particularly in the Paterson approach, was the use of substrate-controlled boron-mediated aldol reactions. In these reactions, the existing chirality in the ketone fragment directs the stereochemical outcome of the newly formed stereocenters. nih.govnih.gov This was used iteratively to build up the stereochemically rich polyol chains.

Catalytic Asymmetric Reactions: The synthesis of the C20-C38 segment incorporated well-established catalytic asymmetric reactions, including the Sharpless asymmetric epoxidation and the CBS reduction. nih.gov These methods use a catalytic amount of a chiral ligand or catalyst to generate enantiomerically enriched products. For example, Sharpless asymmetric dihydroxylation has also been used in the synthesis of fragments of brasilinolide congeners. organic-chemistry.org

The combination of these approaches enabled the controlled construction of the C1-C19 fragment with its seven stereocenters and the C20-C38 fragment containing twelve stereocenters, showcasing a masterful application of modern asymmetric synthesis. nih.govresearchgate.net

Catalyst Development for this compound Synthetic Transformations

The synthetic strategy for this compound has relied heavily on the application of established, highly selective catalytic methods to control the formation of its numerous chiral centers, rather than the development of entirely new catalysts. The choice of catalysts has been pivotal in achieving the desired stereochemical outcomes during the construction of key molecular fragments.

Key catalytic transformations employed in the synthesis of this compound segments include:

Boron-Mediated Aldol Reactions: This has been a cornerstone of the synthetic approach, particularly in the work reported by Paterson and colleagues. Boron-mediated aldol reactions have been instrumental in forming critical carbon-carbon bonds with a high degree of stereocontrol. rsc.org For instance, they were successfully used to form the C8-C9 and C13-C14 bonds in the C1-C19 polyol subunit. nih.gov Crucially, a complex boron-mediated aldol reaction was employed for the pivotal union of the C1-C19 and C20-C38 fragments, a step where alternative methods like Mukaiyama-type aldol protocols proved unsuccessful. rsc.org The predictable stereoinduction from the chiral ketone-derived boron enolate was essential for this success. rsc.org

CBS (Corey-Bakshi-Shibata) Reduction: The stereoselective reduction of ketones is a frequent challenge in complex natural product synthesis. The CBS reduction, which utilizes a chiral oxazaborolidine catalyst, was employed to install specific alcohol stereochemistries within the C20-C38 segment. nih.gov

Sharpless Asymmetric Epoxidation (AE): This catalytic method was used to introduce the epoxy alcohol functionality into the C20-C38 fragment with a specific, predictable stereochemistry. nih.gov The Sharpless AE is a reliable and widely used method for creating chiral epoxides from allylic alcohols.

Horner-Wadsworth-Emmons (HWE) Coupling: While not a catalytic cycle in the traditional sense, the reagents used in HWE reactions are critical for the formation of carbon-carbon double bonds, and this reaction was used in sequence to build up the carbon skeleton of the C20-C38 segment. nih.gov

The following table summarizes the key catalytic methods applied in the synthesis of this compound fragments.

| Catalytic Method | Transformation | Application in this compound Synthesis |

| Boron-Mediated Aldol Reaction | Stereoselective C-C bond formation | Construction of C8-C9, C13-C14 bonds; Crucial C19-C20 fragment coupling rsc.orgnih.gov |

| CBS Reduction | Stereoselective ketone reduction | Installation of specific hydroxyl groups in the C20-C38 segment nih.gov |

| Sharpless Asymmetric Epoxidation | Asymmetric epoxidation of allylic alcohols | Installation of the epoxy alcohol functionality in the C20-C38 segment nih.gov |

Challenges and Advancements in this compound Total Synthesis

The synthesis of this compound is a monumental task defined by significant challenges, primarily stemming from its complex structure. However, strategic advancements have enabled considerable progress toward the final molecule. researchgate.net

Challenges:

Stereochemical Complexity: The foremost challenge is the sheer number of stereocenters—26 in total—that must be precisely controlled. nih.gov Establishing the correct relative and absolute stereochemistry across the sprawling 32-membered macrocyclic framework requires a highly sophisticated and lengthy synthetic sequence.

Fragment Union: In a convergent synthesis, the coupling of large, sterically hindered, and functional-group-rich fragments is a major hurdle. The planned union of the C1-C19 and C20-C38 segments via a C19-C20 bond formation was identified as a particularly "adventurous" and high-risk step. rsc.org

Late-Stage Macrolactonization and Glycosylation: Retrosynthetic analysis identifies the final steps—the closure of the 32-membered ring (macrolactonization) and the attachment of the deoxysugar moiety (glycosylation)—as crucial and inherently difficult transformations that have yet to be reported as fully accomplished. researchgate.net These steps are often challenging due to the conformational constraints and potential for competing side reactions in a large, flexible acyclic precursor.

Advancements:

Stereocontrolled Synthesis of Major Fragments: Significant progress has been made in the highly stereocontrolled synthesis of the key fragments.

The C1-C19 subunit was successfully synthesized using boron-mediated 1,5-anti aldol couplings to set key stereocenters. nih.gov

An efficient synthesis of the differentially protected C20-C38 segment was achieved using iterative 1,4-syn aldol additions and stereoselective ketone reductions. nih.gov

Successful Union of Key Fragments: A major breakthrough was the successful coupling of the C1-C19 and C20-C38 fragments. This was achieved using a complex boron-mediated aldol reaction, which effectively installed the required C19 hydroxyl stereocenter and forged the complete C1-C38 carbon backbone of this compound. rsc.org This successful fragment union represents a critical advancement, setting the stage for tackling the final cyclization and glycosylation steps. rsc.org

The table below outlines the primary challenges and the corresponding synthetic advancements made in the pursuit of the total synthesis of this compound.

| Challenge | Synthetic Advancement |

| Extreme stereochemical complexity (26 stereocenters) | Development of highly stereocontrolled sequences for fragment synthesis using catalytic methods (e.g., boron-mediated aldols, CBS reduction) rsc.orgnih.govnih.gov |

| Difficult coupling of large, complex fragments | Successful "adventurous" C19-C20 bond formation via a complex boron-mediated aldol reaction to unite the C1-C19 and C20-C38 fragments rsc.org |

| Overall length and efficiency of the synthesis | Adoption of a highly convergent strategy, preparing large subunits independently before a late-stage coupling rsc.orgresearchgate.net |

| Final-stage macrolactonization and glycosylation | Successful preparation of the full C1-C38 acyclic polyol precursor, positioning the synthesis for investigation of the final ring-closing and glycosylation steps rsc.org |

Advanced Structural Elucidation and Stereochemical Assignment of Brasilinolide a

Multi-Dimensional NMR Spectroscopic Analysis for Brasilinolide A Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of complex organic molecules like this compound. numberanalytics.comnih.gov Through a combination of one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR experiments, the planar structure and the relative configuration of many of the stereocenters in the macrolide ring and its side chains were established. researchgate.netresearchgate.netacs.org

Detailed analysis of various 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), was crucial. researchgate.netcreative-biostructure.com

COSY experiments revealed the proton-proton coupling networks, allowing for the tracing of the spin systems within the molecule and the establishment of the connectivity of adjacent protons.

HSQC spectra correlated directly bonded protons and carbons, aiding in the assignment of the carbon skeleton. creative-biostructure.com

NOESY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments were particularly vital in determining the relative stereochemistry. frontiersin.org These experiments detect through-space interactions between protons, providing insights into their spatial proximity and thus the conformation of the molecule.

The interpretation of these complex NMR datasets allowed for the assignment of a significant portion of the stereocenters within the this compound molecule. researchgate.netacs.org

Table 1: Key NMR Data for this compound Structural Fragments

| Fragment | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY/ROESY Correlations |

| Macrolide Core | ... | ... | ... | ... | ... |

| Sugar Moiety | ... | ... | ... | ... | ... |

| Side Chain | ... | ... | ... | ... | ... |

Note: Specific chemical shift and correlation data are extensive and are typically reported in detailed spectroscopic tables in primary research literature.

Chiroptical Spectroscopy (CD/ORD) for Absolute Stereochemistry of this compound

While NMR spectroscopy is powerful for determining relative stereochemistry, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for assigning the absolute configuration of chiral molecules. pg.edu.pluniv-amu.frchiralabsxl.comscribd.com These techniques measure the differential absorption or rotation of left and right circularly polarized light, which is a characteristic property of a chiral molecule. pg.edu.plchiralabsxl.com

For this compound, the application of CD and ORD spectroscopy was a critical step in establishing its absolute stereochemistry. researchgate.netnih.gov The experimental CD and ORD spectra of this compound were compared with those of known compounds or with spectra predicted by computational models. chiralabsxl.com The sign and intensity of the Cotton effects in the spectra provide information about the spatial arrangement of chromophores and other functional groups within the molecule, allowing for the determination of the absolute configuration of its numerous stereocenters. pg.edu.plpsu.edu

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. wikipedia.orgnih.govlibretexts.org It involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a detailed electron density map, from which the precise positions of all atoms can be determined. wikipedia.orgnih.gov

While obtaining suitable crystals of large, flexible molecules like this compound can be challenging, a successful X-ray crystallographic analysis provides unambiguous proof of its absolute and relative stereochemistry. researchgate.netbvsalud.org In some cases, derivatization of the natural product is necessary to obtain crystals of sufficient quality for diffraction studies. The resulting crystal structure serves as the ultimate reference for validating the stereochemical assignments made by other spectroscopic methods. chiralabsxl.com

Computational Support for Structural Assignment of this compound Isomers

In conjunction with experimental techniques, computational methods have become indispensable in the structural elucidation of complex natural products. researchgate.netrsc.org For this compound, computational chemistry has likely played a supportive role in several ways.

By employing methods such as Density Functional Theory (DFT), it is possible to calculate the theoretical NMR chemical shifts and coupling constants for different possible stereoisomers of this compound. researchgate.net These calculated values can then be compared with the experimental NMR data to identify the most likely correct isomer. This approach, often referred to as DP4 analysis, provides a statistical probability for the correct stereochemical assignment. researchgate.net

Furthermore, computational modeling can be used to predict the CD and ORD spectra for different enantiomers and diastereomers of this compound. rsc.org This allows for a direct comparison with the experimental chiroptical data, aiding in the assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD) Applied to this compound Stereochemistry

Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared radiation. rsc.orgnih.govbruker.com VCD spectroscopy provides detailed information about the stereochemistry and conformational properties of chiral molecules in solution. nih.govru.nl

The application of VCD to a molecule as complex as this compound would involve comparing the experimental VCD spectrum with spectra calculated for various possible stereoisomers. rsc.orgnih.gov The high resolution of VCD spectra, combined with the sensitivity of the signals to the three-dimensional arrangement of atoms, makes it a valuable tool for confirming or determining the absolute configuration of complex natural products. ru.nl While specific VCD studies on this compound are not widely reported in general literature, its application represents a state-of-the-art approach for such stereochemical challenges. nih.govnih.gov

Biological Activities and Mechanistic Studies of Brasilinolide a Excluding Human Clinical Data

In Vitro Cytotoxicity of Brasilinolide A in Cancer Cell Lines

Currently, there is a lack of specific data in publicly accessible scientific literature regarding the in vitro cytotoxicity of this compound against cancer cell lines. While the compound has been isolated and its structure identified, detailed studies on its direct cytotoxic effects on cancerous cells have not been published.

There is no available scientific evidence to suggest that this compound induces apoptosis or causes cell cycle arrest in cancer cells. Mechanistic studies to determine its effects on the cellular processes of programmed cell death and cell cycle progression have not been reported in the reviewed literature.

The role of this compound in the modulation of autophagy, the cellular process of self-degradation and recycling of components, remains uninvestigated. Scientific literature does not currently contain studies examining the impact of this compound on autophagic pathways in any cell type.

Detailed molecular studies on the effects of this compound on key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase/Akt (PI3K/Akt), or Nuclear Factor-kappa B (NF-κB) pathways have not been documented. The specific intracellular targets and signaling cascades affected by this compound are yet to be elucidated.

Anti-inflammatory Properties of this compound In Vitro

Research has demonstrated that this compound possesses immunosuppressive activity, which is closely related to anti-inflammatory properties. nih.govnih.gov This activity suggests that the compound can modulate immune responses, a key aspect of inflammation.

While this compound has been shown to have immunosuppressive effects, the specific pro-inflammatory mediators that it modulates are not detailed in the available research. Studies have yet to report on its direct impact on the production or activity of cytokines, chemokines, or other signaling molecules that promote inflammation.

The immunosuppressive activity of this compound has been specifically demonstrated in a mixed lymphocyte reaction (MLR) assay. nih.gov An MLR is an in vitro model used to assess the proliferation of lymphocytes in response to stimulation by foreign cells. The activity of this compound in this system indicates that it can alter the response of immune cells, specifically lymphocytes, thereby suppressing their proliferation and activation, which is a key component of its immunomodulatory effect. nih.gov

Antimicrobial Efficacy of this compound

This compound, a 32-membered macrolide antibiotic isolated from the fermentation broth of Nocardia brasiliensis, has been evaluated for its antimicrobial properties. semanticscholar.orgnih.gov Studies have revealed a narrow spectrum of activity, with its efficacy being highly specific to certain fungal species while showing limited to no effect on bacteria.

Antibacterial Activity Against Specific Pathogens

Research into the biological activity of this compound has demonstrated that the compound is not active against bacteria. semanticscholar.orgnih.gov Comprehensive screening has failed to show any significant inhibitory effects on various bacterial pathogens.

Antifungal Activity Profile of this compound

The antifungal activity of this compound is notably specific. It has been shown to be active against Aspergillus niger. semanticscholar.orgnih.gov However, it does not exhibit activity against other fungi, including various yeasts and other filamentous fungi. semanticscholar.orgnih.gov This selective antifungal property suggests a specific mode of action targeting cellular pathways unique to Aspergillus niger.

Antimicrobial Spectrum of this compound

| Organism Type | Activity | Specific Pathogens Tested | Reference |

|---|---|---|---|

| Bacteria | Inactive | Not specified in detail | semanticscholar.org, nih.gov |

| Fungi | Active | Aspergillus niger | semanticscholar.org, nih.gov |

| Fungi (Yeasts and other filamentous fungi) | Inactive | Not specified in detail | semanticscholar.org, nih.gov |

Antiviral Potential of this compound

Currently, there is no available scientific literature or research data detailing the antiviral potential of this compound. Studies have primarily focused on its antifungal and immunomodulatory properties.

Immunomodulatory Effects of this compound

Beyond its antimicrobial profile, this compound has been identified as having immunomodulatory, specifically immunosuppressive, properties. semanticscholar.orgnih.govnih.gov This activity was observed in a mixed lymphocyte reaction (MLR) assay. semanticscholar.orgnih.gov The MLR assay is an in vitro method used to measure the proliferation of T-cells in response to foreign antigens, and inhibition in this assay indicates potential immunosuppressive effects.

Immunomodulatory Activity of this compound

| Assay | Observed Effect | Reference |

|---|---|---|

| Mixed Lymphocyte Reaction (MLR) | Exerted an immunosuppressive activity | semanticscholar.org, nih.gov |

In Vivo Efficacy Studies of this compound in Animal Models

There is a lack of available data from in vivo efficacy studies of this compound in animal models within the reviewed scientific literature.

Tumor Growth Inhibition in Xenograft Models by this compound

Information regarding the evaluation of this compound for tumor growth inhibition in xenograft models is not present in the available scientific research.

Anti-inflammatory Effects in Murine Models of Inflammation by this compound

Direct studies on the anti-inflammatory effects of this compound in murine models have not been extensively reported. However, based on the known properties of other immunosuppressive macrolides, it is plausible that this compound would exhibit anti-inflammatory activity in such models. nih.govnih.govfrontiersin.org

Typically, the anti-inflammatory effects of macrolides in murine models are assessed using established models of inflammation, such as:

Carrageenan-induced paw edema: This model is used to evaluate acute inflammation. The administration of a compound with anti-inflammatory properties is expected to reduce the swelling in the paw. researchgate.net

Lipopolysaccharide (LPS)-induced inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Murine models treated with LPS develop a systemic inflammatory response, and the efficacy of an anti-inflammatory agent is measured by its ability to reduce the levels of pro-inflammatory cytokines.

Collagen-induced arthritis: This is a widely used model for studying rheumatoid arthritis. The therapeutic potential of a compound is determined by its ability to ameliorate the clinical signs of arthritis, such as joint swelling and destruction.

The anti-inflammatory mechanisms of macrolides are often attributed to their ability to modulate the production of inflammatory mediators. frontiersin.orgbenthamscience.com It is hypothesized that this compound could exert its anti-inflammatory effects by:

Inhibiting the production of pro-inflammatory cytokines: This includes cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Suppressing the activation of inflammatory cells: This includes neutrophils and macrophages. nih.gov

Modulating intracellular signaling pathways: A key pathway is the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in regulating the inflammatory response. frontiersin.org

Future research on this compound would likely involve these murine models to characterize its anti-inflammatory potential and elucidate the underlying molecular mechanisms.

Assessment of this compound in Animal Models of Infection

Specific assessments of this compound in animal models of infection are not currently available in the scientific literature. However, macrolides, in general, are frequently evaluated in such models due to their combined antimicrobial and immunomodulatory properties. msdvetmanual.comnih.gov

Animal models of infection are crucial for evaluating the in vivo efficacy of new therapeutic agents. msdvetmanual.com For a compound like this compound, which is produced by Nocardia brasiliensis, its potential efficacy could be explored in models of various bacterial infections. nih.gov The choice of animal model would depend on the spectrum of activity of this compound.

Commonly used animal models for assessing the efficacy of antimicrobial agents include:

Murine models of bacterial infection: Mice are commonly used to model a wide range of bacterial infections, including respiratory tract infections, skin and soft tissue infections, and systemic infections (sepsis). nih.govnih.gov

Rabbit models of infection: Rabbits are also used, particularly for studying infections such as endocarditis and osteomyelitis.

In these models, the efficacy of the test compound is typically evaluated by monitoring parameters such as:

Survival rate: An increase in the survival rate of infected animals treated with the compound compared to a control group.

Bacterial burden: A reduction in the number of bacteria in target organs or tissues.

Clinical signs of infection: Amelioration of symptoms such as weight loss, fever, and inflammation.

Given the immunomodulatory properties of macrolides, it would also be relevant to assess the impact of this compound on the host immune response during infection in these models. msdvetmanual.com

Target Identification and Engagement Studies for this compound

The specific molecular targets of this compound have not yet been identified. However, several established techniques are available for target identification and engagement studies of novel bioactive compounds.

Proteomic profiling is a powerful, unbiased approach to identify the cellular proteins that are affected by a bioactive compound. broadinstitute.org This technique allows for the global analysis of protein expression and post-translational modifications in cells treated with the compound of interest. youtube.com

While no specific proteomic studies on this compound have been published, the general workflow for such an experiment would involve:

Cell Culture and Treatment: A relevant cell line (e.g., an immune cell line for an immunosuppressive compound) would be cultured and treated with this compound.

Protein Extraction and Digestion: Proteins would be extracted from the treated and untreated cells and then digested into smaller peptides.

Mass Spectrometry Analysis: The peptide mixtures would be analyzed by mass spectrometry to identify and quantify the proteins present in each sample.

Data Analysis: The proteomic data would be analyzed to identify proteins that are differentially expressed or modified in the this compound-treated cells compared to the control cells.

The results of such a study could provide valuable insights into the cellular pathways and processes that are modulated by this compound, thereby helping to identify its potential molecular targets. mdpi.com

Table 1: Hypothetical Proteomic Profiling Data of this compound-Treated Immune Cells

| Protein Name | Cellular Function | Fold Change (Treated vs. Control) |

| Protein X | Cytokine Signaling | -2.5 |

| Protein Y | Cell Cycle Regulation | +1.8 |

| Protein Z | Apoptosis | -1.5 |

| Protein A | NF-κB Pathway | -3.0 |

This table is a hypothetical representation of data that could be generated from a proteomic profiling study and does not represent actual experimental results.

Affinity-based probes are chemical tools designed to specifically bind to the molecular target(s) of a bioactive compound, enabling their isolation and identification. nih.govnih.gov This is a widely used method for target discovery in drug development. researchgate.net

The general strategy for using affinity-based probes for this compound target discovery would involve:

Probe Synthesis: this compound would be chemically modified to incorporate a reactive group (for covalent binding to the target) and a reporter tag (such as biotin (B1667282) or a fluorescent dye) for detection and purification. nih.gov

Probe Incubation: The affinity probe would be incubated with a cell lysate or live cells to allow it to bind to its target protein(s).

Target Capture and Enrichment: The probe-target complexes would be captured and enriched using the reporter tag (e.g., using streptavidin beads for a biotinylated probe).

Target Identification: The captured proteins would be identified using techniques such as mass spectrometry. nih.gov

This approach can provide direct evidence of the physical interaction between this compound and its cellular targets. youtube.comyoutube.com

Genetic screens, particularly those using CRISPR-Cas9 technology, are a powerful tool for identifying genes that are essential for the activity of a drug or that confer resistance to it. frontiersin.orgasm.org

While no such screens have been reported for this compound, a typical workflow would be as follows:

Generation of a Mutant Library: A library of cells would be generated where each cell has a single gene knocked out using CRISPR-Cas9.

Drug Selection: The mutant cell library would be treated with this compound at a concentration that is lethal to wild-type cells.

Identification of Resistant Clones: Cells that survive the treatment are those that have a gene knocked out that is required for this compound's activity or is involved in a pathway that makes the cells susceptible.

Gene Identification: The specific gene that is knocked out in the resistant clones is identified through DNA sequencing.

The genes identified in such a screen can provide critical information about the mechanism of action of this compound and potential mechanisms of resistance. nih.govnih.gov

Molecular Mechanisms Underlying this compound Bioactivity

The precise molecular mechanisms underlying the bioactivity of this compound are yet to be elucidated. However, based on its classification as a macrolide with immunosuppressive properties, several potential mechanisms can be hypothesized. nih.govwikipedia.org

Macrolides are known to exert their biological effects through various mechanisms, including:

Inhibition of Protein Synthesis: Many macrolide antibiotics function by binding to the bacterial ribosome and inhibiting protein synthesis. youtube.com While this compound is a 32-membered macrolide, which is larger than typical antibacterial macrolides, it is possible that it could interact with eukaryotic ribosomes to selectively inhibit the translation of certain proteins involved in the immune response. nih.gov

Modulation of Intracellular Signaling Pathways: Immunosuppressive macrolides like tacrolimus (B1663567) and sirolimus are known to interfere with specific signaling pathways in immune cells. nih.gov It is plausible that this compound could also modulate key signaling pathways involved in inflammation and immunity, such as the NF-κB, MAPK, or calcineurin pathways. nih.govfrontiersin.org

Interference with Ion Channels: Some macrolides have been shown to affect the function of ion channels, which can have downstream effects on cellular processes.

Further research is required to determine which of these, or other, molecular mechanisms are responsible for the observed immunosuppressive and antifungal activities of this compound.

Structure Activity Relationship Sar Studies and Analog Development of Brasilinolide a

Design Principles for Brasilinolide A Analogs

The development of this compound analogs is guided by its promising biological activities, including potent immunosuppressive and antifungal properties, combined with a low toxicity profile. rsc.org These characteristics establish the brasilinolide family as valuable lead structures for potential therapeutic applications, such as in autoimmune diseases, fungal infections, and preventing organ transplant rejection. rsc.org The primary design principles revolve around a convergent synthetic strategy, which involves breaking down the architecturally complex 32-membered macrolide into smaller, more manageable fragments. rsc.orgresearchgate.net

Semi-Synthesis of this compound Derivatives

Semi-synthesis is a chemical strategy that uses compounds isolated from natural sources as starting materials for modification. tapi.com This approach is often used to create derivatives that may possess enhanced potency, stability, or an improved safety profile compared to the original biomolecule. tapi.com

In the context of this compound, its structure presents several opportunities for semi-synthetic modification. The highly hydroxylated macrolide scaffold offers multiple sites for chemical derivatization, such as esterification or etherification. rsc.org These modifications can be used to explore the structure-activity relationships and identify the roles of specific hydroxyl groups in biological activity, a common strategy in the derivatization of complex natural products. mdpi.com Furthermore, this compound possesses a malonic acid ester side chain and an α-D-oliose sugar moiety, both of which are potential sites for chemical alteration. researchgate.net For instance, solvolysis has been used to cleave the glycosidic bond in the related Brasilinolide C, affording the macrocyclic aglycone and the sugar derivative, demonstrating that these parts of the molecule can be chemically addressed. jst.go.jp While specific semi-synthetic programs for this compound are not extensively detailed in the literature, the principles of this approach provide a clear path for generating novel derivatives for biological evaluation.

Total Synthesis of this compound Analogs with Modified Scaffolds

The total synthesis of this compound is a significant challenge due to its large, 32-membered ring and numerous stereocentres. rsc.org Research efforts have established a highly convergent strategy that provides a framework not only for synthesizing the natural product itself but also for creating analogs with modified scaffolds. rsc.orgresearchgate.net This approach involves the independent synthesis of large, complex fragments of the molecule, which are then coupled together in the final stages. rsc.org

Specifically, the synthesis has focused on the controlled assembly of a protected C1–C19 polyol segment and a differentially protected C20–C38 segment. researchgate.netnih.govnih.gov The construction of these fragments relies on iterative processes, including:

Asymmetric Aldol (B89426) Additions: To construct the carbon backbone and set key stereocentres. rsc.orgnih.gov

Ketone Reductions: To create the numerous hydroxyl groups with specific stereochemistry. nih.gov

Coupling Reactions: Such as the Horner-Wadsworth-Emmons (HWE) coupling, to join smaller pieces and install features like epoxy alcohols. researchgate.netnih.gov

This modular strategy is inherently adaptable for creating analogs with modified scaffolds. By introducing altered building blocks into the synthetic sequence, the final macrolide structure can be systematically varied. For example, using a synthetic fragment with a different carbon chain length, altered substitution patterns, or alternative functional groups would lead to a novel this compound analog. Although achieving high diastereoselectivity in certain coupling steps can be challenging, these difficulties also present opportunities to generate stereochemical analogs by modifying reaction conditions or reagents. rsc.org This synthetic flexibility is crucial for exploring the SAR and developing new compounds with potentially superior properties.

Influence of Stereochemistry on this compound Activity Profile

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological activity, influencing its ability to bind to targets, its metabolism, and its distribution. nih.govuou.ac.innumberanalytics.com For complex natural products like this compound, which possesses a multitude of chiral centers, the precise stereochemical configuration is paramount to its function. rsc.orgresearchgate.net

The absolute stereochemistry of all chiral centers in this compound has been fully elucidated through extensive spectroscopic studies and controlled chemical degradation. rsc.orgresearchgate.net The potent immunosuppressive and antiproliferative activities reported for this compound and its congeners are intrinsically linked to this specific 3D structure. researchgate.net

Studies on related macrolides underscore the dramatic impact of stereochemistry on bioactivity. For example, in the brasiliencin family of macrolides, brasiliencin A and brasiliencin B differ in the configuration of only a single stereocenter, yet this small change leads to a significant difference in their antibacterial potency. acs.org This highlights that even minor stereochemical variations can profoundly alter biological function. Therefore, any synthetic or semi-synthetic strategy for creating this compound analogs must carefully control the stereochemical outcomes, as maintaining the correct spatial arrangement of key functional groups is presumed to be essential for retaining or modulating its potent activity profile.

Pharmacophore Modeling of this compound and its Analogs

Pharmacophore modeling is a computational method used in drug discovery to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) required for a molecule to interact with a specific biological target. dergipark.org.trresearchgate.net A pharmacophore model serves as a 3D query to search for new molecules that possess the same critical features, even if their underlying chemical scaffolds are diverse. researchgate.netfrontiersin.org

While a specific pharmacophore model for this compound has not been detailed in the surveyed literature, the principles of the technique can be readily applied. The process can be approached in two ways:

Ligand-Based Modeling: This method uses the structures of a set of known active molecules, like this compound and its active congeners, to identify common chemical features that are essential for activity. nih.gov An algorithm aligns the molecules and extracts a shared 3D pattern of features. nih.gov

Structure-Based Modeling: If the 3D structure of this compound's biological target were known, a pharmacophore model could be derived directly from the binding site. nih.gov This involves identifying the key interaction points within the target's binding pocket, such as hydrogen bond donors/acceptors and hydrophobic regions. researchgate.net

For a molecule as large and complex as this compound, a pharmacophore model would be invaluable. It would distill the complex structure down to its essential interacting elements, providing a simplified yet powerful template for virtual screening of compound libraries to find novel modulators. frontiersin.org

Identification of Key Pharmacophoric Elements in this compound

A pharmacophore is composed of key elements like hydrogen bond acceptors and donors, hydrophobic regions, and charged groups, arranged in a specific geometry. researchgate.net Based on the known structure of this compound and its congeners, several features can be identified as probable key pharmacophoric elements responsible for its biological activity.

The following table summarizes these potential elements and their likely functional roles.

| Pharmacophoric Element | Structural Feature in this compound | Proposed Functional Role | Reference |

| Macrolide Scaffold | The 32-membered carbon ring | Provides the foundational three-dimensional structure and constrains the conformation of interacting groups. | rsc.orgresearchgate.net |

| Hydrogen Bond Donors/Acceptors | The numerous hydroxyl (-OH) groups along the macrolide backbone and on the sugar moiety | Form critical hydrogen bonds with the biological target, essential for binding affinity and specificity. | rsc.org |

| Glycosidic Moiety | The C-37-O-α-D-oliose sugar | Acts as a crucial recognition element for the biological target. | researchgate.net |

| Ester Side Chain | The malonic acid ester group | Functions as a key interaction point; its position varies in natural congeners, indicating its importance in modulating activity. | researchgate.net |

| Epoxide Group | The C28-29 epoxide ring | May participate in specific polar interactions or potentially act as a reactive site for covalent bond formation with the target. | researchgate.net |

These elements collectively define the molecular properties that enable this compound to exert its potent immunosuppressive and antifungal effects. Altering any of these features through analog design would be a primary strategy in SAR studies.

Fragment-Based Approaches to this compound Modulators

Fragment-based drug discovery (FBDD) is a modern strategy for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. openaccessjournals.comfrontiersin.org Once these fragment hits are identified and their binding mode is confirmed, often through biophysical methods like X-ray crystallography, they are optimized, grown, or linked together to produce a high-affinity lead compound. frontiersin.orgdovepress.com This approach is particularly effective for discovering ligands for challenging targets. openaccessjournals.com

While there are no reports of FBDD being applied directly to find modulators of this compound's target, this approach presents a compelling hypothetical strategy. The total synthesis of this compound, which involves the assembly of large, complex fragments, is conceptually related. rsc.orgresearchgate.net However, a true FBDD campaign would operate differently:

Target Identification: The specific biological target of this compound would first need to be identified and produced in a pure, stable form suitable for screening.

Fragment Screening: A library of diverse, low-molecular-weight fragments (typically <300 Da) would be screened against the target to identify weak binders. frontiersin.org

Hit-to-Lead Optimization: The fragment hits would then serve as starting points. Medicinal chemistry efforts would focus on "growing" the fragment within the target's binding site to improve potency, or "linking" multiple fragments that bind to adjacent sites. dovepress.com

This approach could potentially yield novel chemotypes that mimic the key interactions of this compound but are smaller, less complex, and more synthetically accessible. The fragments used in the total synthesis of this compound are too large and complex to be considered "fragments" in the FBDD sense, but they could inform the design of fragments to be included in a screening library.

Computational Chemistry and Molecular Modeling of Brasilinolide a

Conformational Analysis of Brasilinolide A

Conformational analysis is the study of the different spatial arrangements, or conformers, that a molecule can adopt through rotation around its single bonds. plos.org For a large and flexible macrocycle like this compound, understanding its conformational landscape is crucial as the three-dimensional shape dictates its biological activity. The molecule's potent immunosuppressive properties are likely dependent on a specific low-energy conformation that allows for optimal binding to its biological target. karger.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining the conformation of molecules in solution. nih.govauremn.org.br The analysis of NMR data, such as nuclear Overhauser effects (NOEs) and spin-spin coupling constants (J-couplings), provides information about the proximity of different atoms, which helps in piecing together the molecule's 3D structure. For instance, the relative configurations of the related macrolide notonesomycin B were established by comparing its ¹³C NMR data with those of this compound and C. nih.gov Similarly, the identity of the 2-deoxy-α-fucopyranose sugar moiety in the related compound PM100117 was confirmed by comparison with NMR data from this compound. researchgate.net

Quantum mechanical (QM) calculations are often used in conjunction with NMR data to refine conformational models. nih.gov Methods like the GIAO-NMR (Gauge-Including Atomic Orbital) can predict NMR chemical shifts for proposed structures. researchgate.net By comparing the calculated shifts with experimental data, researchers can validate or re-evaluate a proposed stereochemistry, a process that is critical for complex molecules with numerous chiral centers like this compound.

Molecular Docking Studies of this compound with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govmdpi.com This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity. Given this compound's known immunosuppressive and antifungal activities, several potential targets can be proposed for docking studies. karger.com

Potential Immunosuppressive Targets: this compound's immunosuppressive activity suggests it may interact with key proteins in immune signaling pathways. karger.com Potential targets could include proteins involved in T-cell activation, macrophage function, or cytokine signaling. For example, tumor-associated macrophages (TAMs), particularly the immunosuppressive M2 phenotype, are important targets in immunotherapy. nih.gov Proteins highly expressed on these cells could be investigated as potential binding partners for this compound. Another area of investigation could be fibroblast activation protein (FAP), a serine protease expressed on cancer-associated fibroblasts (CAFs) that contributes to an immunosuppressive tumor microenvironment. frontiersin.org

Potential Antifungal Targets: The antifungal properties of this compound point toward essential fungal enzymes as likely targets. Prominent targets for antifungal drugs that could be explored for this compound include:

Lanosterol 14α-demethylase (CYP51): A critical enzyme in the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity. rsc.orgnih.gov

N-myristoyl transferase (NMT): An enzyme that is vital for the growth of pathogenic fungi like Candida albicans. scielo.org.co

Squalene epoxidase (SE): Another key enzyme in the ergosterol pathway. nih.gov

A molecular docking study of this compound with these targets would involve predicting its binding mode within the active site and calculating a docking score, which estimates binding affinity. The results could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, explaining its mechanism of action and providing a structural basis for its activity.

| Potential Target Class | Specific Protein Target (Example) | Rationale for Investigation |

| Immunosuppressive | Fibroblast Activation Protein (FAP) | Highly expressed on CAFs that create an immunosuppressive microenvironment. frontiersin.org |

| TIGIT | An immune checkpoint receptor on M2 macrophages associated with immunosuppression. nih.gov | |

| Antifungal | Lanosterol 14α-demethylase (CYP51) | A validated target for azole antifungal drugs, crucial for fungal membrane synthesis. rsc.orgnih.gov |

| N-myristoyl transferase (NMT) | Essential for the viability of human fungal pathogens like Candida albicans. scielo.org.co |

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. nih.govebsco.com In the context of drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking and to calculate binding free energies. plos.orgnih.gov

While no specific MD simulation studies for this compound have been published, this technique would be the logical next step after docking. An MD simulation would be initiated with the best-docked pose of this compound in its target's binding site. The simulation would model the behavior of the complex in a physiological environment (e.g., solvated in water with ions) over a period of nanoseconds to microseconds.

Key insights from an MD simulation of a this compound-target complex would include: